N'-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide
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Overview
Description
N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide is a chemical compound with the molecular formula C21H28N4O2 It is known for its unique structure, which includes a benzyl group, a dimethylamino group, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide typically involves the reaction of benzylamine with 2-[4-(dimethylamino)phenyl]ethylamine in the presence of ethanediamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted benzyl derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide include:
- N-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide
- N-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}propionamide
- N-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}butyramide
Uniqueness
What sets N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide apart from these similar compounds is its specific ethanediamide backbone, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets and can lead to different biological activities compared to its analogs.
Properties
IUPAC Name |
N'-benzyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-22(2)17-10-8-15(9-11-17)12-13-20-18(23)19(24)21-14-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVYYJBSIOTVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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